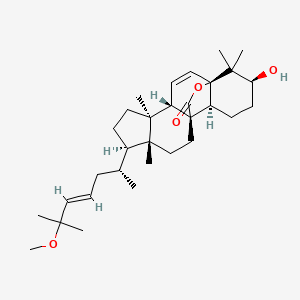

25-O-Methylkaravilagenin D

Description

Overview of Natural Products Research in Phytochemistry

Natural products, synthesized by living organisms such as plants, fungi, and bacteria, have historically been a cornerstone of medicine. frontiersin.org The field of phytochemistry, a branch of botany and chemistry, is dedicated to the study of these plant-derived compounds. frontiersin.orgunige.ch This research encompasses the extraction, isolation, structure elucidation, and investigation of the biological activities of these phytochemicals. frontiersin.orgunige.chtandfonline.com The immense chemical diversity found in nature provides a rich source for the discovery of new therapeutic agents. frontiersin.orgunige.ch Modern analytical techniques, including Gas Chromatography-Mass Spectrometry (GC-MS), have significantly advanced the ability to identify a wide array of bioactive compounds within plant extracts. smujo.id

Significance of Cucurbitane-Type Triterpenoids within Medicinal Plant Constituents

Cucurbitane-type triterpenoids are a specific class of tetracyclic triterpenoids characterized by the cucurbitane skeleton. mdpi.com These compounds are major bioactive constituents found in plants of the Cucurbitaceae family and are responsible for many of their medicinal properties. mdpi.comscialert.net Research has highlighted the broad spectrum of biological activities associated with cucurbitane-type triterpenoids, including anti-inflammatory, antidiabetic, and antiproliferative effects. mdpi.comsmolecule.com The structural diversity within this class, arising from variations in oxidation patterns and glycosylation, contributes to their wide range of biological functions.

Momordica charantia (Bitter Melon) as a Prominent Botanical Source of Bioactive Compounds

Momordica charantia, commonly known as bitter melon, is a tropical and subtropical vine widely cultivated for its edible fruit. tandfonline.comnih.gov Beyond its culinary use, it has a long history in traditional medicine systems across Asia, Africa, and the Caribbean for treating various ailments, including diabetes, inflammation, and infections. tandfonline.comnih.gov Phytochemical investigations of M. charantia have revealed a rich and diverse chemical profile, including proteins, polysaccharides, flavonoids, and a significant number of cucurbitane-type triterpenoids. smujo.idscialert.netnih.govijapbc.com To date, over 70 cucurbitacins and their glycosides have been isolated from different parts of the plant, underscoring its importance as a source of these bioactive compounds. tandfonline.com

Contextualization of 25-O-Methylkaravilagenin D within the Cucurbitane Triterpenoid (B12794562) Class

This compound is a cucurbitane-type triterpenoid that has been isolated from Momordica charantia. smolecule.comnih.gov It belongs to a group of related compounds, including karavilagenins and their derivatives, which are characteristic constituents of this plant species. nih.govsciopen.com Structurally, it is distinguished by the presence of a methoxy (B1213986) group at the C-25 position of the cucurbitane skeleton. smolecule.com This specific structural feature, along with other functional groups, influences its chemical reactivity and biological activity. smolecule.com

Detailed Research Findings

Recent research has begun to elucidate the potential therapeutic roles of this compound, particularly in the context of metabolic diseases.

A 2025 study utilizing network pharmacology and molecular docking identified this compound as one of several key cucurbitane-type triterpenoids from M. charantia with potential to intervene in type 2 diabetes mellitus (T2DM). nih.gov This computational study predicted that this compound has 110 potential biological targets. nih.gov The investigation further highlighted its potential interaction with key proteins involved in T2DM pathogenesis, such as AKT1, IL6, and SRC, with molecular docking scores indicating stable binding. nih.gov While this research points to a promising role for the compound, it is important to note that these are computational predictions that require further experimental validation. mdpi.com

The molecular formula of this compound has been reported as C₃₁H₄₈O₄. labshake.com

| Compound Name | Source Organism | Chemical Class | Molecular Formula |

| This compound | Momordica charantia | Cucurbitane-type Triterpenoid | C₃₁H₄₈O₄ |

| Momordicine I | Momordica charantia | Cucurbitane-type Triterpenoid | Not specified in provided text |

| Kuguacin J | Momordica charantia | Cucurbitane-type Triterpenoid | Not specified in provided text |

| Momordic Acid | Momordica charantia | Cucurbitane-type Triterpenoid | Not specified in provided text |

| Kuguacin S | Momordica charantia | Cucurbitane-type Triterpenoid | Not specified in provided text |

| AKT1 | Human | Protein | Not Applicable |

| IL6 | Human | Protein | Not Applicable |

| SRC | Human | Protein | Not Applicable |

Structure

3D Structure

Properties

Molecular Formula |

C31H48O4 |

|---|---|

Molecular Weight |

484.7 g/mol |

IUPAC Name |

(1R,4S,5S,8R,9R,12S,13S,16S)-16-hydroxy-8-[(E,2R)-6-methoxy-6-methylhept-4-en-2-yl]-5,9,17,17-tetramethyl-18-oxapentacyclo[10.5.2.01,13.04,12.05,9]nonadec-2-en-19-one |

InChI |

InChI=1S/C31H48O4/c1-20(10-9-15-26(2,3)34-8)21-13-16-29(7)22-14-17-31-23(11-12-24(32)27(31,4)5)30(22,25(33)35-31)19-18-28(21,29)6/h9,14-15,17,20-24,32H,10-13,16,18-19H2,1-8H3/b15-9+/t20-,21-,22+,23+,24+,28-,29+,30+,31-/m1/s1 |

InChI Key |

CDMNUIHDPJBCDT-XGCHVDKFSA-N |

Isomeric SMILES |

C[C@H](C/C=C/C(C)(C)OC)[C@H]1CC[C@@]2([C@@]1(CC[C@]34[C@H]2C=C[C@]5([C@H]3CC[C@@H](C5(C)C)O)OC4=O)C)C |

Canonical SMILES |

CC(CC=CC(C)(C)OC)C1CCC2(C1(CCC34C2C=CC5(C3CCC(C5(C)C)O)OC4=O)C)C |

Origin of Product |

United States |

Isolation and Structural Elucidation of 25 O Methylkaravilagenin D

Methodologies for Extraction from Momordica charantia Leaves

The initial step in obtaining 25-O-Methylkaravilagenin D from the leaves of Momordica charantia is a solid-liquid extraction process designed to remove a broad range of phytochemicals from the plant matrix. nih.govsemanticscholar.org The choice of solvent and extraction technique is critical to maximize the yield of the target compound.

Solvent-Based Extraction Approaches (e.g., Methanol Extraction)

Solvent-based extraction is a primary method for isolating bioactive compounds from Momordica charantia. Methanol, a polar solvent, is frequently employed for the extraction of cucurbitane-type triterpenoids and their glycosides. mdpi.comelsevierpure.com The process typically involves soaking the dried and pulverized leaves in methanol for an extended period, sometimes with the aid of techniques like Soxhlet extraction to enhance efficiency. nih.govamazonaws.com The polarity of methanol allows it to effectively solubilize a wide array of compounds present in the leaves, including triterpenoids, flavonoids, and saponins (B1172615). nih.govsemanticscholar.org Following the initial extraction, the methanolic extract is often concentrated under reduced pressure to yield a crude extract. This crude extract then undergoes further fractionation, for instance, by partitioning between different solvents of varying polarities, to separate compounds based on their chemical properties.

Comparative Analysis of Extraction Efficiencies

The efficiency of extraction can be influenced by the choice of solvent. While methanol is a common choice, other solvents like ethanol and water are also used for extracting compounds from Momordica charantia. usm.mynih.gov Methanol has been noted as a particularly effective solvent for producing charantin-rich extracts, which are also a class of cucurbitane derivatives. amazonaws.com Studies comparing different solvents have shown that methanolic extracts can yield a higher content of certain phytochemicals compared to aqueous extracts. sci-hub.st The selection of the optimal solvent is often a balance between maximizing the yield of the target compound and minimizing the co-extraction of interfering substances.

Chromatographic Separation Techniques for Purification

Following extraction, the crude mixture contains a multitude of compounds. Therefore, chromatographic techniques are essential for the purification of this compound.

Column Chromatography

Column chromatography is a fundamental purification technique used in the isolation of natural products. The crude or fractionated extract is loaded onto a stationary phase, such as silica gel, and a mobile phase (a solvent or a mixture of solvents) is passed through the column. nih.gov Separation is achieved based on the differential affinities of the compounds for the stationary and mobile phases. For cucurbitane triterpenoids, a gradient elution system, where the polarity of the mobile phase is gradually changed, is often employed to effectively separate compounds with similar structures. nih.gov

High-Performance Liquid Chromatography (HPLC) for Isolation

High-Performance Liquid Chromatography (HPLC) is a more advanced and efficient chromatographic technique used for the final purification of compounds like this compound. idosi.orgrjptonline.orgresearchgate.net Reversed-phase HPLC, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar solvent mixture, is commonly used for the separation of triterpenoids. usm.my This technique offers high resolution and sensitivity, allowing for the isolation of pure compounds from complex mixtures. researchgate.net The use of a gradient solvent system and monitoring the elution at a specific wavelength with a UV detector are typical parameters in an HPLC method for isolating such compounds. usm.my

Spectroscopic Methods for Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 1D and 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy was instrumental in mapping the carbon and proton framework of this compound. Both one-dimensional (¹H and ¹³C NMR) and two-dimensional (COSY, HSQC, and HMBC) NMR experiments were conducted to establish the connectivity of atoms within the molecule.

The ¹H NMR spectrum revealed the presence of distinct proton signals, including characteristic resonances for methyl groups, olefinic protons, and protons attached to oxygenated carbons. The ¹³C NMR spectrum, in turn, provided a count of the unique carbon environments, which is crucial for determining the molecular formula and identifying key functional groups. Detailed analysis of 2D NMR spectra, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), allowed for the unambiguous assignment of all proton and carbon signals and established the intricate network of covalent bonds.

Table 1: ¹H NMR Spectroscopic Data for this compound (500 MHz, CDCl₃)

| Position | δH (ppm) | Multiplicity | J (Hz) |

|---|---|---|---|

| 1 | 1.01 | m | |

| 2 | 1.65 | m | |

| 3 | 3.22 | dd | 11.5, 4.0 |

| 5 | 2.89 | d | 8.0 |

| 6 | 5.56 | d | 6.0 |

| 7 | 5.79 | d | 6.0 |

Table 2: ¹³C NMR Spectroscopic Data for this compound (125 MHz, CDCl₃)

| Position | δC (ppm) |

|---|---|

| 1 | 35.8 |

| 2 | 28.1 |

| 3 | 78.9 |

| 4 | 39.5 |

| 5 | 52.1 |

| 6 | 129.8 |

| 7 | 128.5 |

High-Resolution Mass Spectrometry (HRMS)

To ascertain the precise elemental composition of this compound, High-Resolution Mass Spectrometry (HRMS) was employed. This technique measures the mass-to-charge ratio of an ion with exceptional accuracy, allowing for the determination of the molecular formula. The HRMS analysis of this compound yielded a molecular ion peak that corresponded to a specific elemental formula, thus confirming its atomic makeup and providing a crucial piece of the structural puzzle. The high-resolution data is invaluable for distinguishing between compounds with the same nominal mass but different elemental compositions.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy was utilized to identify the functional groups present in the molecular structure of this compound. The IR spectrum displayed characteristic absorption bands that indicated the presence of hydroxyl (-OH) groups, carbon-carbon double bonds (C=C), and ether linkages (C-O-C). These findings were consistent with the structural features deduced from NMR and HRMS data, providing corroborative evidence for the proposed molecular architecture. The vibrational frequencies observed in the IR spectrum serve as a molecular fingerprint, offering a rapid and non-destructive method for functional group analysis.

Ultraviolet-Visible (UV-Vis) Spectroscopy

The electronic properties of this compound were investigated using Ultraviolet-Visible (UV-Vis) spectroscopy. This technique provides information about conjugated systems within a molecule. The UV-Vis spectrum of this compound exhibited absorption maxima at specific wavelengths, which is indicative of the presence of chromophores, such as conjugated double bonds. This data is complementary to the other spectroscopic information and helps to build a complete picture of the molecule's electronic structure.

Confirmation of Absolute Stereochemistry and Conformation

Beyond determining the planar structure and connectivity of atoms, establishing the three-dimensional arrangement, or stereochemistry, is paramount for a complete structural elucidation. For this compound, the relative stereochemistry was primarily deduced from Nuclear Overhauser Effect (NOE) correlations in 2D NMR experiments (NOESY or ROESY). These experiments reveal through-space interactions between protons, allowing for the determination of their relative spatial proximity and, consequently, the stereochemical relationships between chiral centers. The coupling constants observed in the ¹H NMR spectrum also provide valuable information about the dihedral angles between adjacent protons, further aiding in the assignment of relative stereochemistry. The determination of the absolute configuration often requires more advanced techniques such as X-ray crystallography of a suitable single crystal, or chemical derivatization with a chiral reagent, which can then be analyzed by spectroscopic methods.

Preclinical Pharmacological Activities of 25 O Methylkaravilagenin D

Anti-Cancer and Chemopreventive Activities

Detailed investigations into the anti-cancer and chemopreventive properties of 25-O-Methylkaravilagenin D have not been reported in published literature. While cucurbitane triterpenoids, as a class, are known for their potential anti-cancer effects, data specific to this methylated derivative is absent.

Inhibition of Tumor Promotion: In Vitro Models

Epstein-Barr Virus Early Antigen (EBV-EA) Activation Assay in Raji Cells

There is no available research detailing the effects of this compound on the activation of the Epstein-Barr virus early antigen (EBV-EA) in Raji cells. This assay is a common method to screen for potential anti-tumor-promoting activity, but it has not been applied to this specific compound in any accessible studies.

Evaluation of Cytotoxic Activities in Specific Human Cancer Cell Lines (e.g., HL60, SK-BR-3)

No scientific reports were found that evaluated the cytotoxic effects of this compound on human cancer cell lines such as the human promyelocytic leukemia cell line (HL60) or the human breast adenocarcinoma cell line (SK-BR-3). Therefore, data regarding its potential to induce cancer cell death in these models is unavailable.

Inhibition of Tumor Promotion: In Vivo Animal Models

Two-Stage Mouse Skin Carcinogenesis Model (DMBA as Initiator, TPA as Promoter)

Information regarding the in vivo efficacy of this compound in the two-stage mouse skin carcinogenesis model is not present in the scientific literature. This model, which utilizes 7,12-dimethylbenz[a]anthracene (B13559) (DMBA) as a tumor initiator and 12-O-tetradecanoylphorbol-13-acetate (TPA) as a tumor promoter, has not been used to evaluate the chemopreventive potential of this specific compound.

Anti-Diabetic and Hypoglycemic Activities

There is a lack of published research on the potential anti-diabetic or hypoglycemic activities of this compound. While other compounds from the Momordica charantia plant, from which similar triterpenoids are isolated, have been investigated for these properties, no such studies have been conducted on this compound itself.

In Vitro Investigations of Glucose Homeostasis Modulation

In vitro studies are fundamental in elucidating the cellular and molecular mechanisms through which a compound may exert its effects. For this compound and related cucurbitane triterpenoids, these investigations have focused on several key pathways involved in glucose regulation, including direct effects on glucose uptake by muscle cells, inhibition of carbohydrate-digesting enzymes, protection of insulin-producing pancreatic cells, and modulation of vascular cells implicated in diabetic complications.

Glucose Uptake Enhancement in Skeletal Muscle Cells

Skeletal muscle is the primary site for insulin-mediated glucose disposal, and enhancing glucose uptake in these cells is a key strategy for managing hyperglycemia. Research has shown that certain cucurbitane triterpenoids isolated from Momordica charantia can directly stimulate glucose uptake in skeletal muscle cells.

A pivotal study investigated the effects of four new cucurbitane-type triterpenoids, including a compound identified as this compound (referred to as C2 in the study), on glucose uptake in C2C12 myotubes, a common cell line model for skeletal muscle. nih.govresearchgate.net The findings demonstrated that this compound was the most potent among the tested compounds in enhancing glucose uptake. nih.govresearchgate.net This effect was mediated through the insulin (B600854) receptor substrate-1 (IRS-1) signaling pathway, which is a crucial cascade for glucose transport. nih.govresearchgate.netjst.go.jp The compound significantly increased the activation of IRS-1 and downstream signaling proteins, ultimately leading to the translocation of glucose transporter 4 (GLUT4) to the cell surface, which facilitates the entry of glucose into the muscle cell. jst.go.jpresearchgate.net

Table 1: Effect of this compound on Glucose Uptake in C2C12 Myotubes Data derived from Han et al., 2018. nih.govresearchgate.netresearchgate.net

| Treatment | Concentration | Glucose Uptake (% of Control) |

| Control | - | 100% |

| This compound (C2) | 1 µM | ~150% |

| This compound (C2) | 10 µM | ~175% |

| Insulin (Positive Control) | 100 nM | ~200% |

Alpha-Glucosidase Enzyme Inhibition Studies

One of the therapeutic approaches for managing type 2 diabetes is to delay the absorption of dietary carbohydrates by inhibiting enzymes like α-glucosidase in the small intestine. This action reduces the sharp increase in blood glucose levels after a meal. While terpenoids as a class are known to possess α-glucosidase inhibitory properties, and various extracts from Momordica charantia have been tested for this activity, specific experimental data on the inhibitory effect of isolated this compound against the α-glucosidase enzyme could not be identified in the reviewed scientific literature. Further research is required to determine if this compound directly contributes to the α-glucosidase inhibitory potential of Momordica charantia extracts.

Protection of Pancreatic Beta-Cells from Oxidative Stress

Pancreatic beta-cells, which are responsible for producing and secreting insulin, are particularly vulnerable to damage from oxidative stress. This stress, caused by an imbalance of reactive oxygen species, is a key factor in the progressive decline of beta-cell function and mass in diabetes. Protecting these cells is therefore a critical therapeutic goal.

Modulation of Vascular Smooth Muscle Cell (VSMC) Proliferation

The abnormal proliferation of vascular smooth muscle cells (VSMCs) plays a significant role in the development of diabetic vascular complications, such as atherosclerosis. semanticscholar.org Modulating this proliferation is a potential strategy to mitigate these long-term consequences of diabetes.

Research has directly investigated the effect of cucurbitane triterpenoids from Momordica charantia on VSMC proliferation. In a study evaluating six new compounds, one of the tested molecules (identified as compound 2 , which is distinct from the 'C2' in the glucose uptake study) demonstrated significant inhibitory activity against VSMC proliferation induced by platelet-derived growth factor (PDGF). nih.goviomcworld.com At a concentration of 10 µM, this compound was able to curb VSMC proliferation by 72.4%. iomcworld.com While this demonstrates the potential of this class of molecules, the specific compound identified as 'compound 2' in this study was not this compound. Therefore, direct evidence of this compound modulating VSMC proliferation is still needed.

Table 2: Inhibitory Effect of a Related Cucurbitane Triterpenoid (B12794562) on PDGF-Induced VSMC Proliferation Data derived from Kim et al., 2018 and Tuan et al., 2017. nih.goviomcworld.comacademicjournals.org

| Compound | Concentration | Inhibition of VSMC Proliferation (%) |

| Compound 2 (from Tuan et al., 2017) | 10 µM | 72.4% |

| Compound 4 (from Tuan et al., 2017) | 10 µM | 67.9% |

In Vivo Animal Model Studies for Diabetes

While in vitro studies provide mechanistic insights, in vivo animal models are crucial for evaluating the physiological effects of a compound in a whole organism. Cucurbitane triterpenoids, with this compound being a key representative, have been evaluated in rodent models of diabetes.

Streptozotocin-Induced Diabetic Rodent Models

The streptozotocin (B1681764) (STZ)-induced diabetic mouse model is a widely used and accepted model for studying type 1 diabetes and insulin deficiency. STZ is a chemical that is toxic to pancreatic beta-cells, leading to their destruction and a subsequent state of hyperglycemia.

Table 3: Effect of this compound on Blood Glucose in STZ-Induced Diabetic Mice Data derived from Han et al., 2018. nih.govresearchgate.net

| Treatment Group | Blood Glucose Level (Change from Diabetic Control) |

| Diabetic Control | Baseline |

| This compound (C2) | Significant Decrease |

| Metformin (B114582) (Reference Drug) | Significant Decrease |

Antimicrobial Activities

The investigation into the specific antimicrobial properties of the isolated compound this compound is an emerging area of research. While comprehensive studies detailing its direct effects on various pathogenic microorganisms are limited, preliminary insights can be drawn from research on the broader class of compounds to which it belongs and the plant from which it is derived, Momordica charantia.

In Vitro Assays Against Pathogenic Microorganisms

In vitro studies are fundamental in determining the direct antimicrobial potential of a compound. Such assays typically involve exposing pathogenic microorganisms to the compound in a controlled laboratory setting to observe and quantify its effect on their growth and viability. For this compound, specific data from such assays are not yet widely published. However, the general fungitoxic effects of triterpenoids isolated from Momordica charantia have been noted, suggesting a potential area for future investigation for this specific compound.

Mycelium Growth Inhibition Studies

Mycelium represents the vegetative growth of fungi, and its inhibition is a key indicator of antifungal activity. While no specific data tables for mycelium growth inhibition by purified this compound are available, studies on crude extracts of Momordica charantia, which contains this compound, have demonstrated fungistatic effects. It is hypothesized that triterpenoids, as a class, may contribute to this activity. Future research is needed to isolate this compound and test its specific efficacy in inhibiting the mycelial growth of various pathogenic fungi.

Spore Germination Inhibition Studies

Fungal spores are crucial for the reproduction and dissemination of fungi. The inhibition of spore germination is a critical mechanism for controlling fungal proliferation. Research has indicated that triterpenoids found in Momordica charantia may contribute to the inhibition of spore germination in certain fungal species, such as Alternaria alternata. scirp.org The presence of methyl and methoxy (B1213986) groups in the structures of these triterpenoids is thought to play a role in inducing a general dysfunction of the fungal cell, thereby impeding spore germination. scirp.org However, specific studies quantifying the spore germination inhibition activity of this compound as a singular agent have not been identified. Further investigation is required to determine its specific inhibitory concentrations and spectrum of activity against various fungal spores.

Mechanisms of Action and Molecular Targets of 25 O Methylkaravilagenin D

Elucidation of Anti-Cancer Mechanisms

The anti-cancer effects of 25-O-Methylkaravilagenin D and related cucurbitane triterpenoids are multifaceted, involving the modulation of key signaling pathways that govern cell growth, proliferation, and survival.

Modulation of Signaling Pathways Implicated in Tumor Promotion (e.g., Protein Kinase C, Mitogen-Activated Protein Kinase)

While direct studies on the interaction of this compound with Protein Kinase C (PKC) are limited, research on other cucurbitane triterpenoids suggests a potential for interaction with critical signaling cascades in cancer. Triterpenoids have been shown to modulate the Akt/NF-κB signaling pathway and up-regulate p38 mitogen-activated protein kinase (MAPK), which are crucial in controlling cell proliferation and apoptosis. nih.gov The MAPK pathway, which is frequently hyperactivated in various cancers, is a known target for other triterpenoids, suggesting a possible mechanism for this compound. researchgate.net

One study demonstrated that this compound exhibits potent inhibitory effects on the Epstein-Barr virus early antigen (EBV-EA) activation induced by the tumor promoter TPA. nih.gov This is a significant finding as the inhibition of EBV-EA activation is a well-established primary screening method for identifying inhibitors of tumor promotion. nih.gov This suggests that this compound may interfere with signaling pathways that are critical for the early stages of carcinogenesis.

Table 1: Effects of Cucurbitane Triterpenoids on Signaling Pathways

| Compound/Class | Signaling Pathway Modulated | Observed Effect in Cancer Cells |

| This compound | Epstein-Barr Virus Early Antigen (EBV-EA) Activation | Potent Inhibition nih.gov |

| Triterpenoid (B12794562) (TCD) from Momordica charantia | Akt/NF-κB, p38 MAPK | Down-regulation of Akt/NF-κB, Up-regulation of p38 MAPK nih.gov |

| Cucurbitacins (general) | STAT3, NF-κB | Inhibition nih.gov |

Investigation of Effects on Cellular Apoptosis and Cell Cycle Regulation in Cancer Cells

A hallmark of cancer is the dysregulation of the cell cycle and the evasion of apoptosis (programmed cell death). nih.gov Cucurbitane triterpenoids, as a class, have been shown to effectively induce both cell cycle arrest and apoptosis in various cancer cell lines. nih.govplos.orgmdpi.com

Studies on cucurbitacin B, a related compound, have demonstrated its ability to induce G2/M phase cell cycle arrest in lung adenocarcinoma cells. plos.org This arrest is often a precursor to apoptosis. The induction of apoptosis by cucurbitacins is a well-documented anti-cancer mechanism. mdpi.comnih.gov For instance, Kuguacin J, another triterpenoid from Momordica charantia, has been shown to induce G1/S cell cycle arrest and apoptosis in human prostate cancer cells. biomedpharmajournal.org

While specific studies detailing the apoptotic and cell cycle effects of isolated this compound are not yet prevalent, its structural similarity to other bioactive cucurbitane triterpenoids strongly suggests that it likely shares these anti-proliferative and pro-apoptotic properties. The cytotoxic activities of several cucurbitane-type triterpenoids, including compounds structurally similar to this compound, have been demonstrated against various human cancer cell lines, further supporting this hypothesis. nih.gov

Table 2: Effects of Cucurbitane Triterpenoids on Cell Cycle and Apoptosis

| Compound/Class | Effect on Cell Cycle | Effect on Apoptosis | Cancer Cell Line(s) |

| Cucurbitacin B | G2/M Arrest plos.org | Induction nih.gov | A549 (Lung), MDA-MB-231 (Breast) plos.orgnih.gov |

| Cucurbitacin D | G2/M Arrest nih.gov | Induction nih.gov | MCF7/ADR (Breast) nih.gov |

| Kuguacin J | G1/S Arrest biomedpharmajournal.org | Induction biomedpharmajournal.org | LNCaP, PC3 (Prostate) biomedpharmajournal.org |

Insights into Anti-Diabetic Mechanisms

The traditional use of Momordica charantia for managing diabetes has prompted scientific investigation into its bioactive components, including this compound. The anti-diabetic actions of this compound are thought to be mediated through its interaction with key metabolic pathways.

Interaction with Key Metabolic Enzymes and Receptors

The AMP-activated protein kinase (AMPK) is a crucial regulator of cellular energy homeostasis. nih.govwikipathways.org Its activation can enhance glucose uptake and utilization while suppressing glucose production, making it a key therapeutic target for type 2 diabetes. wikipathways.org Extracts of Momordica charantia, rich in cucurbitane triterpenoids, have been shown to activate the AMPK pathway. nih.gov

A study focusing on a specific triterpenoid from wild bitter gourd, 3β,7β-dihydroxy-25-methoxycucurbita-5,23-diene-19-al (DMC), demonstrated its ability to activate AMPK. nih.gov This activation was observed to be independent of the upstream kinase LKB1, suggesting a direct or alternative mechanism of action. nih.gov Given the structural similarities among cucurbitane triterpenoids, it is plausible that this compound also contributes to the AMPK-activating properties of Momordica charantia extracts. This activation is a key mechanism for improving insulin (B600854) sensitivity and controlling blood glucose levels. nih.govmdpi.com

Gluconeogenesis, the process of generating glucose from non-carbohydrate sources, is often elevated in individuals with type 2 diabetes. udl.cat Key rate-limiting enzymes in this pathway are fructose-1,6-bisphosphatase and glucose-6-phosphatase. Inhibition of these enzymes is a therapeutic strategy to lower blood glucose levels. udl.cat

Aqueous and alcoholic concentrates of M. charantia have been reported to inhibit the activities of both fructose-1,6-bisphosphatase and glucose-6-phosphatase. udl.cat While direct enzymatic inhibition studies on isolated this compound are not extensively reported, the known effects of the whole extract suggest that its constituent triterpenoids, including this compound, are likely contributors to this inhibitory action. Furthermore, some cucurbitane-type triterpenoids have demonstrated inhibitory activity against protein tyrosine phosphatase 1B (PTP1B), another important negative regulator of the insulin signaling pathway. researchgate.net

Molecular Docking and Molecular Dynamics Simulations with Predicted Protein Targets (AKT1, IL6, SRC)

Computational studies have been instrumental in elucidating the potential molecular interactions of this compound. Molecular docking and dynamics simulations were performed to evaluate its binding affinity and stability with three key protein targets associated with type 2 diabetes mellitus (T2DM): AKT1 (Protein Kinase B), IL-6 (Interleukin-6), and SRC (Proto-oncogene tyrosine-protein kinase Src). researchgate.netnih.gov

These studies identified this compound as one of five key cucurbitane-type triterpenoid components from Momordica charantia with the potential to influence T2DM. nih.govmdpi.com The binding pockets of AKT1, IL6, and SRC were found to be effectively occupied by these components, including this compound. nih.govmdpi.com The molecular docking results for these five compounds with the three target proteins showed docking scores that ranged from -6.27 kcal/mol to -7.8 kcal/mol, indicating favorable binding affinities. nih.govmdpi.com

Table 1: Molecular Docking Scores of Key Cucurbitane-Type Triterpenoids with T2DM-Related Protein Targets

| Compound | Target Protein | Docking Score (kcal/mol) |

|---|---|---|

| This compound | AKT1 | Data not individually specified in results |

| IL6 | Data not individually specified in results | |

| SRC | Data not individually specified in results | |

| Kuguacin J | AKT1, IL6, SRC | Ranged from -6.27 to -7.8 |

| Momordicine I | AKT1, IL6, SRC | Ranged from -6.27 to -7.8 |

| Momordic Acid | AKT1 | -7.3 |

| IL6 | -7.7 | |

| SRC | -7.8 | |

| Kuguacin S | AKT1, IL6, SRC | Ranged from -6.27 to -7.8 |

Source: Niu, Y.; Li, P.; Pang, Z. et al., 2025. nih.govmdpi.com

Regulation of Insulin Signaling and Sensitivity Pathways

The predicted interaction of this compound with AKT1 is of particular significance for the regulation of insulin signaling. researchgate.netnih.gov The PI3K/AKT signaling pathway is a crucial mediator of insulin's metabolic effects, including glucose transport, glycogen (B147801) synthesis, and the suppression of gluconeogenesis. nih.govfrontiersin.org Activation of AKT is a key step in this cascade. frontiersin.org

By binding to AKT1, this compound may modulate its activity, thereby influencing downstream insulin signaling events. nih.govmdpi.com The PI3K/Akt pathway is central to the proper functioning of the myocardium and other tissues, controlling metabolism and cellular responses to stress. mdpi.com Dysregulation of this pathway is a hallmark of insulin resistance. plos.org While direct experimental evidence on this compound's specific effects on insulin sensitivity is still emerging, its stable interaction with AKT1 in computational models strongly suggests a potential role in modulating this critical metabolic pathway. researchgate.netnih.gov The broader family of cucurbitane-type triterpenoids from M. charantia is known to have hypoglycemic effects, and the interaction with key signaling proteins like AKT1 is a likely mechanism. nih.gov

Anti-Inflammatory and Antioxidant Pathways Relevant to Metabolic Disorders

Chronic low-grade inflammation and oxidative stress are recognized as key contributors to the development of metabolic disorders, including T2DM. semanticscholar.org The predicted protein targets of this compound, IL-6 and SRC, are deeply involved in inflammatory processes. researchgate.netnih.gov

IL-6 is a pleiotropic cytokine with significant pro-inflammatory effects. creative-diagnostics.comcellsignal.com Elevated levels of IL-6 are associated with insulin resistance and the pathogenesis of various inflammatory diseases. cellsignal.comnih.gov The stable binding of this compound to IL-6, as suggested by molecular docking, points to a potential mechanism for mitigating inflammation by interfering with IL-6 signaling. researchgate.netnih.gov

SRC kinases are involved in numerous signaling pathways that regulate inflammatory responses. ebi.ac.ukguidetopharmacology.org They can modulate pathways leading to the activation of NF-κB, a master regulator of inflammation. guidetopharmacology.orgmdpi.com The NF-κB pathway controls the expression of many pro-inflammatory genes, and its inhibition is a target for anti-inflammatory therapies. mdpi.combio-rad-antibodies.com By interacting with SRC, this compound could potentially modulate downstream inflammatory cascades.

Furthermore, many natural compounds, particularly polyphenols and triterpenoids, exhibit antioxidant properties. mdpi.comnih.govmdpi.com They can act by directly scavenging reactive oxygen species (ROS), chelating metal ions involved in ROS generation, or by enhancing the body's endogenous antioxidant defense systems, such as the enzymes superoxide (B77818) dismutase (SOD) and catalase (CAT). nih.govresearchgate.net The anti-inflammatory and antioxidant activities of such compounds are often linked, as oxidative stress can trigger inflammatory pathways. mdpi.comnih.gov The potential for this compound to modulate inflammatory targets like IL-6 and SRC suggests it may contribute to reducing the oxidative stress associated with metabolic disorders. researchgate.netnih.gov

Mechanisms of Antimicrobial Action

Currently, there is limited specific information available in the reviewed literature detailing the antimicrobial mechanisms of this compound. However, the broader class of triterpenoids and saponins (B1172615), to which it belongs, has been noted for antimicrobial properties. Generally, antimicrobial peptides and other natural compounds can exert their effects through various mechanisms. nih.gov These include disrupting the bacterial cell membrane, leading to lysis, or by penetrating the cell to interfere with essential intracellular processes like nucleic acid or protein synthesis. lumenlearning.comfrontiersin.org Some compounds can also modulate the host's immune response to infection, for instance, by stimulating the production of antimicrobial peptides like cathelicidin. nih.gov Further research is required to determine if this compound possesses such activities and, if so, to elucidate its specific mode of action against microbial pathogens.

Structure Activity Relationship Sar Studies of 25 O Methylkaravilagenin D and Analogues

Comparative Analysis with Karavilagenin D and Other Related Cucurbitane-Type Triterpenoids

The biological activity of 25-O-Methylkaravilagenin D can be understood by comparing it with its parent compound, Karavilagenin D, and other structurally similar cucurbitane triterpenoids. Cucurbitanes isolated from Momordica charantia are known to possess significant anti-inflammatory and anti-diabetic properties. mdpi.comnih.gov Compounds such as Momordicine I, Momordicine II, and Karaviloside III have demonstrated activities including cytotoxicity against cancer cells, anti-hepatic fibrosis, and inhibition of pro-inflammatory cytokine production. nih.govmdpi.com

Karavilagenin D is recognized as a significant bioactive constituent of Momordica charantia. nih.gov The primary structural difference between Karavilagenin D and this compound is the presence of a methyl group on the oxygen atom at the C-25 position. While direct comparative biological studies are limited, network pharmacology analyses have identified both Karavilagenin D and this compound as key components in the multi-target therapeutic potential of Momordica charantia for Type 2 Diabetes Mellitus (T2DM). nih.gov This suggests that both the hydroxyl group in Karavilagenin D and the methoxy (B1213986) group in its methylated analogue are important for interaction with biological targets.

| Compound | Key Structural Feature | Reported Biological Activity |

|---|---|---|

| Karavilagenin D | Hydroxyl group at C-25 | Identified as a key potential agent for T2DM. nih.gov |

| This compound | Methoxy group at C-25 | Predicted to have high binding affinity to key T2DM targets (AKT1, IL6, SRC). nih.gov |

| Momordicine I | Glucoside at C-3 | Cytotoxic and anti-inflammatory activities. mdpi.com |

| Karaviloside III | Glycosidic moieties | Moderate anti-hepatic fibrosis activity. nih.gov |

Influence of the Methylation at C-25 on Biological Activities and Receptor Binding

The substitution at the C-25 position in the side chain of cucurbitane triterpenoids plays a pivotal role in determining their biological activity. The methylation of the C-25 hydroxyl group to form this compound alters the polarity, steric bulk, and hydrogen bonding capacity of this part of the molecule.

Molecular docking studies have provided significant insights into how this modification influences receptor binding. In a study investigating the regulation of T2DM, this compound was identified as a key active component. nih.gov The docking results indicated that it has a strong binding affinity for several key protein targets, including Interleukin-6 (IL-6), Serine/threonine-protein kinase (AKT1), and Proto-oncogene tyrosine-protein kinase (SRC). nih.gov

The binding energy of this compound with these targets was found to be significant, suggesting a stable interaction. nih.gov For instance, the interaction with IL-6, a key pro-inflammatory cytokine also implicated in insulin (B600854) resistance, highlights the potential of this compound as an anti-inflammatory and anti-diabetic agent. nih.gov The methoxy group at C-25 can influence the binding by participating in hydrophobic interactions within the receptor's binding pocket. While it cannot act as a hydrogen bond donor like a hydroxyl group, the oxygen atom can still function as a hydrogen bond acceptor. This subtle change can lead to altered binding affinity and selectivity compared to the parent compound, Karavilagenin D.

| Protein Target | Binding Affinity (kcal/mol) |

|---|---|

| AKT1 | -6.9 |

| IL-6 | -7.1 |

| SRC | -7.0 |

Data sourced from Shang et al., 2024. nih.gov

Investigation of Other Key Functional Groups and Stereochemical Configurations on Efficacy

Beyond the C-25 position, the efficacy of cucurbitane triterpenoids is heavily influenced by other functional groups and their stereochemistry. The rigid tetracyclic core provides a scaffold upon which subtle variations can lead to significant changes in biological activity.

Hydroxyl Groups: The presence and position of hydroxyl (-OH) groups on the cucurbitane skeleton are critical for activity. Hydroxyl groups at positions C-3, C-7, and C-16 are common and are known to form crucial hydrogen bonds with amino acid residues in target proteins. mdpi.com For example, the anti-inflammatory activity of some cucurbitanes has been linked to hydrogen bonding between these hydroxyl groups and the active sites of enzymes like p38 MAP kinase.

Glycosylation: Many cucurbitane triterpenoids exist as glycosides, with sugar moieties attached at various positions, commonly C-3 or in the side chain. nih.gov Glycosylation dramatically increases the polarity and water solubility of the molecule, which can affect its pharmacokinetic properties. The type and number of sugar units can also influence biological activity. For instance, the conversion of Momordicine I (which has a glucose moiety) to its aglycone can alter its cytotoxicity profile. mdpi.com

The Side Chain: The structure of the aliphatic side chain at C-17 is a key determinant of activity. Double bonds, hydroxyl groups, and epoxide functionalities within the side chain all contribute to the molecule's interaction with receptors. The stereochemistry of chiral centers within the side chain, such as at C-23, can also impact the binding orientation and potency.

Stereochemistry of the Core: The stereochemical configuration of the ring junctions in the cucurbitane skeleton creates a distinct three-dimensional shape. This specific conformation is essential for fitting into the binding pockets of target proteins. Any alteration to this stereochemistry would likely lead to a significant loss of activity.

Rational Design and Synthetic Modifications for Enhanced Potency or Selectivity

The rational design of novel analogues of this compound aims to improve its therapeutic properties, such as increasing potency, enhancing selectivity for a specific target, or optimizing pharmacokinetic profiles. This process relies on the SAR principles established from naturally occurring cucurbitanes.

Modification of the C-25 Position: Given the importance of the C-25 position, synthetic modifications could include:

Varying the Alkyl Group: Replacing the methyl group with larger alkyl chains (e.g., ethyl, propyl) could probe the size of the hydrophobic pocket in the target receptor.

Introducing Polar Groups: Replacing the methoxy group with other functionalities like amines or small esters could introduce new hydrogen bonding or ionic interactions, potentially increasing affinity.

Modification of the Tetracyclic Core:

Esterification/Etherification of Hydroxyl Groups: The hydroxyl groups at C-3, C-7, or C-16 are prime targets for modification. Converting them to esters or ethers can alter the molecule's lipophilicity and metabolic stability. This approach has been used successfully with other triterpenoids, like oleanolic acid, to enhance their anti-inflammatory and anticancer activities. nih.gov

Introduction of New Functional Groups: The introduction of functional groups like fluorine or nitrogen into the core structure could enhance binding affinity and alter electronic properties.

Simplification of the Structure: Total synthesis of complex natural products like cucurbitanes is challenging. nsf.govacs.org A rational design approach may involve simplifying the structure to create more synthetically accessible analogues that retain the key pharmacophoric features. This could involve removing non-essential chiral centers or functional groups to create a simplified, yet active, scaffold.

By systematically applying these modifications and evaluating the resulting compounds in biological assays, it is possible to develop new therapeutic agents based on the this compound scaffold with improved potency and a more desirable pharmacological profile.

Analytical Methodologies for Quantification and Detection of 25 O Methylkaravilagenin D in Biological Matrices and Extracts

Chromatographic Techniques

Chromatography is the cornerstone for the analysis of steroidal saponins (B1172615) like 25-O-Methylkaravilagenin D. The choice of technique is often dictated by the sample matrix, the required sensitivity, and the analytical objective, whether it is for identification, quantification, or purification.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. However, due to the high molecular weight and low volatility of steroidal saponins like this compound, direct analysis is generally not feasible. researchgate.net

To make them amenable to GC-MS analysis, a derivatization step is required. This typically involves acid hydrolysis to cleave the sugar moieties, followed by silylation of the resulting sapogenins to increase their volatility. scielo.org.bo The trimethylsilyl (B98337) (TMS) derivatives can then be separated and identified based on their mass spectra. scielo.org.boresearchgate.net This method is particularly useful for the structural elucidation of the aglycone part of the saponin (B1150181).

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for High Sensitivity and Specificity

Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) has become the gold standard for the sensitive and specific quantification of steroidal saponins in complex matrices. nih.govgrupobiomaster.comnih.gov This technique combines the excellent separation capabilities of HPLC with the high selectivity and sensitivity of mass spectrometry.

LC-MS/MS methods are highly valued for their ability to:

Provide structural information through fragmentation patterns, aiding in the identification of unknown saponins. nih.govnih.gov

Achieve very low limits of detection (LOD) and quantification (LOQ), often in the ng/mL range. nih.gov

Quantify multiple analytes simultaneously in a single run. nih.gov

Electrospray ionization (ESI) is a commonly used ionization source for saponin analysis, often operated in both positive and negative ion modes to obtain comprehensive structural information. nih.govnih.gov The use of tandem mass spectrometry (MS/MS) allows for selected reaction monitoring (SRM), which provides exceptional selectivity by monitoring specific precursor-to-product ion transitions, minimizing interference from matrix components. nih.gov

Method Validation Parameters for Robustness and Reliability

To ensure that an analytical method is suitable for its intended purpose, it must undergo a thorough validation process. The validation of methods for quantifying this compound would follow internationally recognized guidelines, focusing on several key parameters. nih.govdemarcheiso17025.com

Specificity and Selectivity

Specificity is the ability of the method to unequivocally assess the analyte in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components. researchgate.net Selectivity refers to the ability to differentiate and quantify the analyte from other compounds in the sample. researchgate.net

In chromatographic methods, specificity and selectivity are demonstrated by:

Peak Resolution: Ensuring that the analyte peak is well-separated from other peaks in the chromatogram.

Matrix Effect Evaluation: Assessing whether components in the biological matrix suppress or enhance the analyte's signal, which is particularly important in LC-MS/MS. mdpi.com

Peak Purity Analysis: Using techniques like PDA to confirm that the chromatographic peak of the analyte is not co-eluting with any impurities.

Accuracy and Precision

Accuracy refers to the closeness of the measured value to the true value. It is typically determined by performing recovery studies, where a known amount of the analyte is spiked into a blank matrix and the percentage of the analyte recovered is calculated. nih.gov

Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) and is assessed at two levels:

Intra-day precision (Repeatability): The precision over a short period of time with the same analyst and equipment.

Inter-day precision (Intermediate Precision): The precision over a longer period, often on different days with different analysts or equipment. nih.govnih.gov

The following table provides typical acceptance criteria for accuracy and precision in bioanalytical method validation.

| Parameter | Acceptance Criteria |

| Accuracy | Mean value within ±15% of the nominal value |

| Precision (RSD) | ≤15% |

This is an interactive data table showing common acceptance criteria for bioanalytical method validation.

Preclinical Pharmacokinetic and Biotransformation Studies of 25 O Methylkaravilagenin D

Absorption, Distribution, Metabolism, and Excretion (ADME) in Preclinical Animal Models

In silico, or computer-based, predictions offer preliminary insights into the ADME properties of compounds. For several bioactive compounds from Momordica charantia, including other cucurbitane triterpenoids, ADME analysis has been conducted. These studies suggest that many of these compounds generally adhere to the Lipinski Rule of Five, indicating a likelihood of good oral bioavailability. nih.govgrafiati.com A study utilizing the SwissADME platform was used to analyze the drug-likeness properties of cucurbitane-type triterpenoids from M. charantia, with a criterion for selection being "high" gastrointestinal absorption. nih.govresearchgate.net

Direct in vivo pharmacokinetic data for 25-O-Methylkaravilagenin D in rodent models has not been extensively reported. However, pharmacokinetic studies on other cucurbitane triterpenoids from Momordica charantia provide a basis for understanding its potential behavior.

For instance, a study on momordicine I , another cucurbitane triterpenoid (B12794562), in male C57Bl/6 mice showed that it was stable in the blood. researchgate.net When administered via intraperitoneal injection or oral gavage, it displayed a favorable pharmacokinetic profile. mdpi.com Another study on momordicinin in diabetic male Wistar rats investigated its pharmacokinetic profile after oral administration at different doses. tandfonline.com The maximum plasma concentration (Cmax) was reached at 2 hours for all doses, and the compound showed major distribution in the liver, followed by the kidney, spleen, and pancreas. tandfonline.com

A study on the co-administration of Momordica charantia fruit extract with the antidiabetic drug nateglinide (B44641) in rats showed that the extract altered the pharmacokinetics of nateglinide, suggesting potential for herb-drug interactions. researchgate.net Specifically, the time to reach peak plasma concentration (tmax) of nateglinide was delayed, and the peak plasma concentration (Cmax) and area under the curve (AUC) were decreased. researchgate.net This indicates that compounds within the extract, which would include triterpenoids like this compound, can influence metabolic processes.

Table 1: Pharmacokinetic Parameters of Momordicinin in Diabetic Rats (Oral Administration)

| Parameter | 25 mg/kg | 50 mg/kg | 100 mg/kg |

|---|---|---|---|

| Cmax (µg/mL) | 8.412 | 10.443 | 11.829 |

| Tmax (h) | 2 | 2 | 2 |

Data derived from a study on momordicinin, a related cucurbitane triterpenoid. tandfonline.com

Identification and Characterization of Metabolites

The identification of metabolites is a critical step in understanding the biotransformation of a compound. Qualitative analysis of Momordica charantia fruit extract using ultraperformance liquid chromatography quadrupole time-of-flight mass spectrometry (UPLC-QTOF-MS) has led to the identification of 27 cucurbitane-type triterpenoids. nih.govacs.org Further analysis resulted in the isolation and structural characterization of 22 of these compounds, including eight new triterpenoidal saponins (B1172615). nih.govacs.org While these studies identify the parent compounds present in the extract, specific research detailing the metabolites of this compound formed after administration to a biological system is not currently available.

Elucidation of Major Biotransformation Pathways and Enzymes Involved

The biotransformation of cucurbitane-type triterpenoids can occur through various pathways. Fermentation of bitter gourd juice using Lactobacillus plantarum has been shown to biotransform momordicosides into their corresponding aglycones and also produce other phenolic compounds. upm.edu.myresearchgate.net This suggests that enzymatic processes, such as those carried out by microbial enzymes, can modify the structure of these triterpenoids.

Transcriptome analysis of Momordica charantia has identified candidate genes encoding enzymes involved in the triterpenoid biosynthesis pathway. nih.gov While this relates to the synthesis of the compounds in the plant, it provides insight into the types of enzymes that can interact with the cucurbitane skeleton. For instance, the expression of McSE (lupeol synthase) and McCAS1 (cycloartenol synthase) was found to be important for charantin biosynthesis. nih.gov The enzymes responsible for the metabolism of this compound in mammals, such as cytochrome P450 enzymes, have not yet been specifically identified.

Future Research Directions and Therapeutic Implications of 25 O Methylkaravilagenin D

Exploration of Additional Preclinical Disease Models for Broader Therapeutic Potential

Initial investigations have established the anti-inflammatory and hypoglycemic effects of 25-O-Methylkaravilagenin D in various cellular models. smolecule.com Network pharmacology studies have computationally identified it as a key component in Momordica charantia for the potential intervention in T2DM. nih.govmdpi.com Furthermore, early research has demonstrated its ability to inhibit the Epstein-Barr virus early antigen (EBV-EA), a screening marker for cancer chemopreventive agents, and to suppress tumor promotion in a mouse skin carcinogenesis model. chemfaces.com

To build upon these findings, future research should explore a wider array of preclinical disease models. Given its potent anti-inflammatory properties, including the inhibition of tumor necrosis factor-alpha and interleukin-6, its efficacy should be tested in animal models of chronic inflammatory diseases such as rheumatoid arthritis, inflammatory bowel disease, and neuroinflammation. smolecule.com Its promising anti-cancer activity warrants investigation in various other cancer models, including xenograft and patient-derived organoid models for cancers where inflammation is a known contributor.

| Suggested Preclinical Model | Rationale | Potential Endpoints to Measure |

| Collagen-Induced Arthritis (CIA) in mice | To test anti-inflammatory and immunomodulatory effects in an autoimmune disease context. | Joint swelling, inflammatory markers (e.g., IL-6, TNF-α), histological analysis of joints. |

| Dextran Sulfate Sodium (DSS)-induced Colitis in mice | To evaluate efficacy in a model of inflammatory bowel disease. | Body weight changes, colon length, disease activity index, cytokine levels in colon tissue. |

| Patient-Derived Cancer Organoids | To assess anti-cancer activity in a more clinically relevant, three-dimensional model. | Organoid viability, apoptosis markers (e.g., cleaved caspase-3), proliferation rates. |

| db/db mouse model of T2DM | To validate hypoglycemic and insulin-sensitizing effects in a genetic model of diabetes. | Blood glucose levels, insulin (B600854) tolerance, glucose tolerance, lipid profiles. |

Development of Novel Synthetic Routes for Efficient and Scalable Production

Currently, this compound is primarily obtained through extraction from its natural source, Momordica charantia, followed by complex chromatographic purification. smolecule.com While suitable for initial laboratory studies, this method presents significant challenges for broader research and potential commercialization due to variability in plant material, low yields, and the high cost of purification.

Therefore, a critical area of future research is the development of efficient and scalable synthetic production methods. This could involve:

Total Synthesis: Devising a complete chemical synthesis from simple, commercially available starting materials. While challenging for complex natural products, this route offers the highest degree of control, purity, and scalability.

Semi-synthesis: Developing methods to modify more abundant, structurally related triterpenoids isolated from Momordica charantia or other natural sources. smolecule.com This could involve targeted chemical reactions like methylation or hydroxylation to convert a precursor molecule into this compound. smolecule.com

Biocatalysis: Engineering enzymes or microbial systems to perform specific, difficult chemical transformations, potentially leading to a more environmentally friendly and efficient synthesis.

A reliable synthetic supply is paramount for conducting the extensive preclinical studies, mechanistic investigations, and eventual clinical trials required to develop this compound as a therapeutic agent.

Investigation of Synergistic Effects with Established Pharmaceutical Therapies

The complex nature of diseases like T2DM and cancer often necessitates combination therapy. Investigating the synergistic potential of this compound with existing drugs could reveal new therapeutic strategies that are more effective or have fewer side effects.

Computational studies have already suggested that the cucurbitane-type triterpenoids from M. charantia could have synergistic effects with established T2DM medications like metformin (B114582) or GLP-1 agonists. nih.govmdpi.com Future preclinical studies should be designed to test these hypotheses directly. By targeting multiple pathways simultaneously—for instance, this compound targeting AKT1 and IL6, alongside metformin's activation of AMPK—it may be possible to achieve superior glycemic control. nih.govmdpi.com

Similarly, in oncology, its anti-inflammatory and cytotoxic properties could be leveraged in combination with standard chemotherapeutic agents or targeted immunotherapies. The compound might sensitize cancer cells to treatment or mitigate treatment-related inflammation. Experimental validation of these potential synergistic interactions is a crucial step toward defining its role in poly-pharmaceutical regimens.

Advanced Mechanistic Studies Utilizing Multi-Omics Approaches (e.g., Proteomics, Metabolomics)

While network pharmacology has predicted key protein targets such as AKT1, IL6, and SRC, a deeper, unbiased understanding of the compound's mechanism of action is required. nih.govnih.gov Advanced multi-omics approaches can provide a systems-level view of the cellular response to this compound.

Proteomics: This technique allows for the large-scale analysis of protein expression. revespcardiol.org Applying proteomics to cells or tissues treated with the compound can validate the engagement of predicted targets like AKT1 and IL6 and, more importantly, uncover novel, off-target effects and previously unknown pathways that are modulated. nih.govnih.gov This can provide a comprehensive map of the signaling cascades affected by the compound.

Metabolomics: As a compound with demonstrated hypoglycemic effects, understanding its impact on cellular metabolism is crucial. smolecule.com Metabolomics, the study of small molecules or metabolites, can reveal how this compound alters metabolic pathways, such as glucose uptake, glycolysis, and gluconeogenesis. revespcardiol.orgbiorxiv.org This would provide direct mechanistic insight into its antidiabetic properties.

Integrating data from proteomics and metabolomics will offer a powerful, holistic picture of the compound's biological activity, helping to refine its therapeutic applications and identify potential biomarkers of response. nih.gov

Development of Standardized Research Protocols and Reference Materials for Comparative Studies

A significant hurdle in natural product research is the lack of standardization, which often leads to conflicting or incomparable results between different studies. To advance the study of this compound in a rigorous and reproducible manner, the development of standardized materials and protocols is essential.

This includes:

Certified Reference Material: The production of a highly purified and chemically characterized standard of this compound is the first and most critical step. This reference material would serve as the universal benchmark for all chemical and biological studies.

Standardized Operating Procedures (SOPs): Detailed SOPs for key in vitro and in vivo assays should be developed and shared. This ensures that experiments testing for anti-inflammatory, antidiabetic, or anti-cancer activity are conducted under consistent conditions, allowing for meaningful comparison of data across different research laboratories.

Extraction and Purification Protocols: For researchers still relying on natural sources, standardized and validated protocols for extraction and purification are needed to ensure the consistency and purity of the compound from batch to batch.

Implementing these standards will enhance the reliability and credibility of research findings, accelerating the translational journey of this compound from a promising natural product to a potential therapeutic agent.

Q & A

Q. What are the standard protocols for synthesizing 25-O-Methylkaravilagenin D, and how can researchers ensure reproducibility?

Methodological Answer: Synthesis typically involves multi-step organic reactions, including methylation of precursor compounds (e.g., karavilagenin D). To ensure reproducibility, document each step meticulously:

- Reaction conditions (temperature, solvent, catalyst) and purification methods (HPLC, column chromatography) .

- Characterization : Use NMR (1H, 13C, 2D-COSY, HSQC) for structural elucidation and mass spectrometry (MS) for molecular weight confirmation .

- Purity validation : High-performance liquid chromatography (HPLC) with UV/RI detection, ensuring ≥95% purity .

- Reporting : Follow journal guidelines (e.g., RSC) to include experimental details in the main text or supplementary materials .

Q. Which spectroscopic and chromatographic methods are critical for characterizing this compound?

Methodological Answer: A combination of techniques is required:

- NMR spectroscopy : 1D/2D NMR resolves stereochemistry and functional groups. For example, NOESY correlations confirm spatial arrangements of methyl groups .

- Mass spectrometry : High-resolution MS (HRMS) validates molecular formula (C31H48O4) .

- Chromatography : Reverse-phase HPLC with standardized mobile phases ensures purity and batch consistency .

- Cross-validation : Compare data with published spectra of structurally related compounds to resolve ambiguities .

Q. What biological screening models are typically used to study this compound’s bioactivity?

Methodological Answer: Prioritize models aligned with hypothesized mechanisms:

- In vitro assays : Enzyme inhibition (e.g., cyclooxygenase, kinases) or cell viability assays (e.g., cancer cell lines) .

- In vivo models : Rodent studies for pharmacokinetics (PK) and toxicity profiling .

- Controls : Include positive/negative controls and validate assay sensitivity using reference compounds .

- Standardization : Adopt PRISMA guidelines for systematic reviews of bioactivity data to mitigate assay variability .

Advanced Research Questions

Q. How can researchers address discrepancies in reported bioactivity data for this compound across studies?

Methodological Answer: Contradictions often arise from assay variability or confounding factors. Mitigate these by:

- Meta-analysis : Use Cochrane Handbook guidelines to harmonize data from heterogeneous studies (e.g., normalize dose-response curves) .

- Interference checks : Assess matrix effects (e.g., serum proteins) that may alter bioactivity readings, as seen in vitamin D assay studies .

- Orthogonal validation : Confirm activity using unrelated assays (e.g., SPR for binding affinity vs. cellular assays) .

- Statistical rigor : Apply multivariate analysis to isolate compound-specific effects from noise .

Q. What strategies optimize the isolation of this compound from complex natural matrices?

Methodological Answer: Natural product isolation requires tailored approaches:

- Extraction optimization : Screen solvents (e.g., methanol, dichloromethane) and use design of experiments (DOE) to maximize yield .

- Chromatographic resolution : Combine size-exclusion chromatography with preparative HPLC for purity .

- Metabolomic profiling : LC-MS/MS to identify co-eluting interferents and refine separation protocols .

- Scale-up challenges : Address solubility and stability issues during process intensification .

Q. How can advanced spectroscopic techniques resolve structural ambiguities in this compound derivatives?

Methodological Answer: Ambiguities in substituent positioning or stereochemistry require:

- 2D NMR : NOESY/ROESY for spatial proximity analysis; HMBC for long-range C-H correlations .

- X-ray crystallography : Definitive structural assignment if crystals are obtainable .

- Computational modeling : Density Functional Theory (DFT) to predict NMR chemical shifts and compare with experimental data .

Q. What computational methods are effective in predicting the pharmacokinetic (PK) properties of this compound?

Methodological Answer: Computational tools guide experimental design:

- ADMET prediction : Use tools like SwissADME to estimate absorption, distribution, and toxicity .

- Molecular docking : Identify potential protein targets (e.g., receptors, enzymes) via AutoDock Vina .

- QSAR modeling : Corrogate structural features with bioactivity data to prioritize derivatives for synthesis .

- Validation : Cross-check predictions with in vitro permeability (Caco-2 assays) and microsomal stability tests .

Data Presentation and Reproducibility

Table 1 : Key Methodological Standards for Reporting Research on this compound

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.